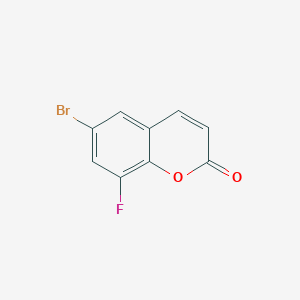
6-Bromo-8-fluoro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-fluoro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 and have since been widely studied for their medicinal properties
Vorbereitungsmethoden
The synthesis of 6-Bromo-8-fluoro-2H-chromen-2-one typically involves the bromination and fluorination of the coumarin core. One common method involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
6-Bromo-8-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium azide or alkyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazoles.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-fluoro-2H-chromen-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Bromo-8-fluoro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms enhance its ability to interact with biological molecules, leading to its antiproliferative and antimicrobial activities . The compound can inhibit enzymes involved in cell proliferation and inflammation, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-8-fluoro-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one: This compound has similar antiproliferative activities but differs in its chemical structure and reactivity.
7-Hydroxy-4-methyl coumarin: A precursor in the synthesis of this compound, it has different biological activities and applications.
1,3,4-Thiadiazoles: These compounds, synthesized from this compound, have unique anticancer properties.
Eigenschaften
Molekularformel |
C9H4BrFO2 |
|---|---|
Molekulargewicht |
243.03 g/mol |
IUPAC-Name |
6-bromo-8-fluorochromen-2-one |
InChI |
InChI=1S/C9H4BrFO2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |
InChI-Schlüssel |
FLJRBPMMIYVIHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















